(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one
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Overview
Description
The compound (3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with an oxazoloisoindolone framework, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the oxazoloisoindolone core. Key steps may include:
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.
Formation of Oxazoloisoindolone Core: This step involves cyclization reactions, often using reagents like phosgene or its derivatives, to form the oxazoloisoindolone ring system.
Final Coupling: The final step involves coupling the indole derivative with the oxazoloisoindolone core under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistent quality and yield.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors or photonic materials.
Mechanism of Action
The mechanism of action of (3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or metabolism, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one: can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like tryptophan or serotonin, which also contain the indole moiety.
Oxazoloisoindolone Derivatives: Molecules with similar core structures but different substituents, affecting their chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other compounds.
Properties
Molecular Formula |
C26H22N2O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one |
InChI |
InChI=1S/C26H22N2O2/c1-27-16-18(21-11-6-8-14-24(21)27)15-20-17-30-26(19-9-3-2-4-10-19)23-13-7-5-12-22(23)25(29)28(20)26/h2-14,16,20H,15,17H2,1H3/t20-,26+/m0/s1 |
InChI Key |
PEHYINMYYPHEER-RXFWQSSRSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H]3CO[C@]4(N3C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC3COC4(N3C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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